2-Chloro-6-(difluoromethyl)nicotinic acid
Description
General Overview of Nicotinic Acid Derivatives in Organic Synthesis and Medicinal Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine (B92270) carboxylic acid that serves as a precursor to essential coenzymes in living organisms. researchgate.net Beyond its biological role, the nicotinic acid scaffold is a highly versatile building block in organic synthesis and medicinal chemistry. researchgate.net Researchers have extensively modified this core structure to develop a wide array of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net
The applications of nicotinic acid derivatives are diverse, with research showing their efficacy in treating conditions such as pneumonia and kidney diseases. researchgate.net Certain derivatives have also been investigated for their potential against neurodegenerative disorders like Alzheimer's disease. researchgate.net In the field of agriculture, some nicotinic acid-based compounds have been developed as insecticides. researchgate.net The adaptability of the nicotinic acid structure allows for systematic modifications, making it a valuable platform for the discovery of new lead compounds in drug development, including treatments for multi-drug resistant tuberculosis. researchgate.net
Significance of Halogenation in Pyridine Systems
The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into pyridine-based molecules is a critically important strategy in the chemical sciences. acs.org Halogenated pyridines serve as key synthetic intermediates in the development of numerous pharmaceuticals and agrochemicals. nih.gov The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of subsequent chemical transformations, most notably metal-catalyzed cross-coupling reactions. This capability allows chemists to construct more complex molecules and systematically explore structure-activity relationships (SAR), a fundamental process in drug discovery. acs.org
Furthermore, the incorporation of halogens can directly influence a molecule's biological function. Halogen atoms can alter the charge distribution, lipophilicity, and metabolic stability of a compound. acs.orgacs.org In some cases, heavier halogen atoms like chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance a drug's binding affinity to its protein target. acs.orgnih.gov
Among the halogens, fluorine possesses unique properties that make it particularly valuable in medicinal chemistry. Due to its small size and high electronegativity, the substitution of hydrogen with fluorine can profoundly alter the electronic properties of the pyridine ring without significantly increasing the molecule's size. Fluorine and fluorine-containing groups, such as trifluoromethyl (-CF3) and difluoromethyl (-CF2H), are potent electron-withdrawing groups. nih.gov Their incorporation into a molecule can significantly impact its acidity or basicity, conformation, and membrane permeability. acs.org
The introduction of these groups is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org Furthermore, the difluoromethyl group is often employed as a bioisostere—a substituent with similar physical or chemical properties that can replace another chemical group in a drug candidate. The -CF2H group can serve as a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups, and its use allows for the fine-tuning of properties such as lipophilicity and hydrogen bonding capacity. acs.orgprinceton.eduuni-muenchen.de This modulation of molecular properties is a key tactic for optimizing the pharmacokinetic profiles of drug candidates. princeton.eduacs.org
The Compound: 2-Chloro-6-(difluoromethyl)nicotinic acid
Structural Context within Halogenated Pyridine Carboxylic Acids
This compound is a synthetic organic compound belonging to the class of halogenated pyridine carboxylic acids. Its structure is derived from nicotinic acid (pyridine-3-carboxylic acid) and is characterized by three key functional groups attached to the pyridine core:
A carboxylic acid group at the 3-position.
A chlorine atom at the 2-position.
A difluoromethyl group at the 6-position.
The combination of these substituents on a single pyridine ring creates a molecule with distinct chemical characteristics. The chlorine atom and the strongly electron-withdrawing difluoromethyl group are expected to significantly decrease the electron density of the pyridine ring. This electronic modification influences the acidity of the carboxylic acid group and the reactivity of the entire molecule, particularly its susceptibility to nucleophilic aromatic substitution reactions. This structural motif is common in medicinal and agricultural chemistry, where such multi-substituted heterocyclic compounds are explored for their potential biological activities.
Research Landscape of Closely Related Fluorinated Nicotinic Acid Analogs (e.g., 2-Chloro-6-(trifluoromethyl)nicotinic Acid)
While specific research on this compound is not extensively documented in public literature, significant research has been conducted on its close structural analog, 2-Chloro-6-(trifluoromethyl)nicotinic acid . This analog differs only by the substitution of a trifluoromethyl (-CF3) group for the difluoromethyl (-CF2H) group. The study of this analog provides valuable insight into the potential applications and chemical behavior of the title compound.
2-Chloro-6-(trifluoromethyl)nicotinic acid is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals. nih.govresearchgate.net For instance, it has been described for its use in the field of insecticides.
A notable area of research involves its use as a central scaffold for developing novel therapeutic agents. A 2018 study detailed the synthesis of a library of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives designed as dual inhibitors of the HIV-1 reverse transcriptase (RT). mdpi.com In this research, the 2-chloro-6-(trifluoromethyl)nicotinic acid core was modified through nucleophilic substitution at the 2-position to introduce various arylamino groups. The resulting ester and amide derivatives were evaluated for their ability to inhibit the ribonuclease H (RNase H) function of HIV-1 RT. mdpi.com Several of these compounds demonstrated inhibitory activity against viral replication in cell-based assays, highlighting the utility of this halogenated nicotinic acid scaffold in medicinal chemistry. mdpi.com
The difluoromethyl group of the title compound serves as a key bioisostere of the trifluoromethyl group. While both are strongly electron-withdrawing, the -CF2H group has different steric and electronic properties, including a capacity for hydrogen bond donation, which the -CF3 group lacks. uni-muenchen.de This substitution can lead to different and potentially improved pharmacokinetic and pharmacodynamic profiles, making this compound a compound of significant interest for further research and development in these fields. acs.org
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Chloro-6-(trifluoromethyl)nicotinic acid |
|---|---|---|
| CAS Number | 1105985-15-6 | 280566-45-2 nih.govscbt.com |
| Molecular Formula | C7H4ClF2NO2 | C7H3ClF3NO2nih.govscbt.com |
| Molecular Weight | 207.56 g/mol | 225.55 g/mol nih.govscbt.com |
| Melting Point | Data not available | 117-122 °C jk-sci.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-5-3(7(12)13)1-2-4(11-5)6(9)10/h1-2,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZVVMZDNPKOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105985-15-6 | |
| Record name | 2-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 2 Chloro 6 Difluoromethyl Nicotinic Acid
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring, an aromatic heterocycle, is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom. This fundamental characteristic is further amplified in 2-Chloro-6-(difluoromethyl)nicotinic acid by the presence of three electron-withdrawing groups: the chloro, carboxylic acid, and difluoromethyl moieties. This pronounced electron deficiency significantly deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. nih.govwikipedia.org
Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is resistant to electrophilic aromatic substitution, requiring harsh reaction conditions. wikipedia.org The strong deactivating nature of the chloro, carboxylic acid, and difluoromethyl groups further diminishes the ring's nucleophilicity, making electrophilic substitution exceptionally difficult. Should a reaction occur under forcing conditions, the directing effects of the existing substituents would guide the incoming electrophile. All three groups are meta-directing. Therefore, an electrophile would be directed to the C5 position.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-poor nature of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups, such as the difluoromethyl group, and a good leaving group (the chloro substituent) at positions ortho or para to the nitrogen atom, greatly facilitates this type of reaction. libretexts.orgnih.gov In this molecule, the chloro group at the 2-position is well-positioned for displacement by nucleophiles. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing substituents. youtube.com
| Reaction Type | Reactivity Potential | Key Influencing Factors | Predicted Site of Reaction |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Very Low | Electron-deficient pyridine ring; Three strong electron-withdrawing groups (Cl, COOH, CHF2) | C5 position (if forced) |
| Nucleophilic Aromatic Substitution (NAS) | High | Electron-deficient pyridine ring; Electron-withdrawing groups; Chloro leaving group at C2 | C2 position (displacement of Cl) |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position exhibits its characteristic reactivity. It can undergo a variety of transformations common to carboxylic acids, serving as a versatile handle for synthetic modifications. These reactions include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
Amide Formation: Treatment with amines, often activated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), produces amides. mdpi.com
Conversion to Acid Chloride: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride, which can then be used to form esters, amides, and other derivatives.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
These transformations allow for the introduction of diverse functional groups, which is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com
Reactivity of the Chlorosubstituent at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is a key site of reactivity. Its linkage to an sp²-hybridized carbon of an electron-deficient aromatic system makes it an excellent leaving group in nucleophilic aromatic substitution reactions.
The 2-position of a pyridine ring is highly activated towards nucleophilic attack. The combined electron-withdrawing effects of the ring nitrogen and the substituents at the 3- and 6-positions make the C2 carbon highly electrophilic. Consequently, the chloro group can be readily displaced by a wide range of nucleophiles. nih.gov This reaction is a cornerstone for the synthesis of various substituted pyridine derivatives. researchgate.net
Common nucleophiles used in these displacement reactions include:
Alkoxides (RO⁻) to form ethers.
Amines (RNH₂) to form 2-aminopyridine (B139424) derivatives. mdpi.com
Thiols (RSH) to form thioethers.
Hydroxide (OH⁻) to yield the corresponding 2-pyridone.
The efficiency of these displacement reactions underscores the high susceptibility of the 2-chloro position to nucleophilic attack, providing a reliable method for elaborating the core structure.
Reactivity of the Difluoromethyl Group at the 6-Position
The difluoromethyl (CHF₂) group is a crucial substituent that significantly modulates the electronic properties and reactivity of the entire molecule.
The difluoromethyl group exerts a powerful influence on the molecule's reactivity primarily through its strong electron-withdrawing inductive effect (-I effect), stemming from the high electronegativity of the two fluorine atoms. chinesechemsoc.org This effect has several important consequences:
Increased Acidity: The -I effect of the CHF₂ group helps to stabilize the conjugate base of the carboxylic acid, thereby increasing its acidity (lowering its pKa) compared to an unsubstituted nicotinic acid.
Enhanced Electrophilicity of the Ring: The CHF₂ group further depletes the electron density of the pyridine ring, making it even more susceptible to nucleophilic attack. This enhances the rate of nucleophilic displacement of the 2-chloro substituent. chemeurope.com
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| -Cl | 2 | Inductive: Withdrawing (-I) Resonance: Donating (+R) | Deactivates ring (EAS); Acts as a good leaving group (NAS) |
| -COOH | 3 | Inductive & Resonance: Withdrawing (-I, -R) | Strongly deactivates ring (EAS); Meta-directing |
| -CHF2 | 6 | Inductive: Strongly Withdrawing (-I) | Strongly deactivates ring (EAS); Enhances susceptibility to NAS |
Oxidative and Reductive Transformations
The chemical reactivity of this compound is characterized by the interplay of its three key functional groups: the pyridine ring, the carboxylic acid, and the difluoromethyl group, as well as the chloro substituent. While specific studies detailing the oxidative and reductive transformations of this exact molecule are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the known chemistry of related nicotinic acid derivatives and fluorinated pyridines.
Oxidative Transformations
The primary site for oxidation in this compound is the nitrogen atom of the pyridine ring, which can be converted to an N-oxide. This transformation is a common reaction for pyridine and its derivatives and can significantly alter the electronic properties and reactivity of the molecule.
The oxidation of the pyridine nitrogen to an N-oxide is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.
Table 1: Plausible Oxidative Transformation of this compound
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | H₂O₂ / CH₃COOH or m-CPBA | This compound N-oxide | N-oxidation of the pyridine ring |
Note: This table represents a potential transformation based on general chemical principles of pyridine chemistry, as specific experimental data for this compound is limited.
The introduction of the N-oxide functionality can activate the pyridine ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. It can also influence the acidity of the carboxylic acid group and the reactivity of the difluoromethyl and chloro substituents.
Reductive Transformations
Reductive transformations of this compound could target several functional groups: the carboxylic acid, the chloro substituent, or the pyridine ring itself.
Reduction of the Carboxylic Acid:
The carboxylic acid group can be reduced to a primary alcohol. This is a standard transformation in organic synthesis and can be accomplished using various reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF).
Table 2: Potential Reductive Transformation of the Carboxylic Acid Group
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | 1. BH₃·THF or LiAlH₄2. H₂O workup | (2-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol | Reduction of carboxylic acid to alcohol |
Note: This table illustrates a feasible reduction based on the known reactivity of carboxylic acids. Specific reaction conditions for this compound may vary.
Reductive Dehalogenation:
The chloro substituent on the pyridine ring can potentially be removed through catalytic hydrogenation. This process, known as hydrodehalogenation, typically involves a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen, such as hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate.
Table 3: Potential Reductive Dehalogenation
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | H₂, Pd/C, base (e.g., NaOAc) | 6-(Difluoromethyl)nicotinic acid | Removal of the chloro substituent |
Note: This represents a potential pathway for the removal of the chlorine atom, a common reaction for chloro-pyridines.
The pyridine ring itself is generally resistant to reduction under standard conditions but can be hydrogenated under more forcing conditions, such as high pressure and temperature with specific catalysts, to yield the corresponding piperidine derivative. However, such transformations often require conditions that might also affect the other functional groups present in the molecule.
Further research into the specific oxidative and reductive transformations of this compound would be valuable for expanding its applications in the synthesis of novel chemical entities.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 2-Chloro-6-(difluoromethyl)nicotinic acid, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be utilized to confirm its structure.
While specific experimental data for this compound is not widely available in public literature, a hypothetical analysis based on its structure would be expected to show distinct signals corresponding to each unique proton and carbon atom in the molecule.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine-H4 | 8.2 - 8.4 | Doublet | ~8.0 |
| Pyridine-H5 | 7.8 - 8.0 | Doublet | ~8.0 |
| -CHF₂ | 6.5 - 7.0 | Triplet | ~55.0 (¹JHF) |
| -COOH | 12.0 - 13.0 | Broad Singlet | - |
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Cl) | 150 - 152 |
| C3 (C-COOH) | 130 - 132 |
| C4 | 140 - 142 |
| C5 | 122 - 124 |
| C6 (C-CHF₂) | 155 - 158 (Triplet due to C-F coupling) |
| -CHF₂ | 110 - 115 (Triplet due to C-F coupling) |
| -COOH | 165 - 168 |
Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).
Hypothetical Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 207.0 | Corresponding to the molecular weight with ³⁵Cl |
| [M+2]⁺ | 209.0 | Isotopic peak for ³⁷Cl |
| [M-OH]⁺ | 190.0 | Loss of the hydroxyl group |
| [M-COOH]⁺ | 162.0 | Loss of the carboxylic acid group |
Chromatographic Analysis (e.g., GC, LC) for Reaction Monitoring and Purification
Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for monitoring the progress of a chemical reaction and for the purification of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water with an acid modifier like formic acid). The retention time of the compound would be a key identifier.
Gas chromatography could also be used, potentially after derivatization of the carboxylic acid group to a more volatile ester, to assess the purity of the compound.
Typical HPLC Parameters for Analysis:
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
By using these advanced analytical techniques, the identity, structure, and purity of this compound can be unequivocally established, which is a critical step in its chemical research and development.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
No published data available.
No published data available.
No published data available.
Molecular Modeling and Simulation Studies
No published data available.
No published data available.
Applications in Chemical Synthesis and Materials Science
Role as Key Synthetic Intermediates in Organic Synthesis
The utility of 2-Chloro-6-(difluoromethyl)nicotinic acid in organic synthesis is primarily derived from its status as a highly functionalized building block. Chemical suppliers categorize it among fluorinated and heterocyclic building blocks, indicating its role in the construction of specialized chemical structures. bldpharm.comapolloscientific.co.ukamericanelements.com
The structure of this compound is inherently suited for the synthesis of complex heterocyclic systems. The pyridine (B92270) core is a common scaffold in medicinal and materials chemistry. The carboxylic acid and chloro-substituents serve as reactive sites for a variety of chemical transformations, including amidation, esterification, and nucleophilic substitution reactions. These reactions allow for the elaboration of the pyridine core, enabling the construction of more intricate fused heterocyclic systems or substituted pyridine derivatives.
The presence of the difluoromethyl (CHF₂) group makes this acid a key building block for introducing fluorine into larger organic molecules. bldpharm.comapolloscientific.co.uk The incorporation of fluorine-containing moieties like the CHF₂ group is a widely used strategy in the development of agrochemicals and pharmaceuticals to modify a molecule's physicochemical and biological properties. jst.go.jp These properties can include metabolic stability, binding affinity, and lipophilicity. As a readily available source of a difluoromethyl-substituted pyridine scaffold, this acid facilitates the exploration of new fluorinated compounds in various research applications. apolloscientific.co.ukamericanelements.com
Applications in Agrochemical Research and Development
Fluorinated pyridine derivatives are a cornerstone of modern agrochemical research, with numerous successful products containing this structural motif. jst.go.jpnih.gov Nicotinic acid derivatives, in particular, have found broad applications as herbicides, insecticides, and fungicides. mdpi.com
While fluorinated pyridines are integral to many fungicides, the synthesis of the strobilurin fungicide Picoxystrobin specifically utilizes a trifluoromethyl pyridine precursor, not a difluoromethyl one. google.com Patent literature details the reaction of 6-trifluoromethyl-2-hydroxypyridine or 2-chloro-6-trifluoromethylpyridine as key intermediates in the production of Picoxystrobin. google.com
The broader class of 2-chloronicotinic acid derivatives serves as important intermediates for various agrochemicals, including herbicides and insecticides. researchgate.net For instance, derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the synthesis of certain herbicides and nematicides. jst.go.jpnih.gov While specific, commercialized herbicides or insecticides derived directly from this compound are not extensively documented in scientific literature, its structural similarity to these important trifluoromethylated precursors suggests its potential as a scaffold for the development of new active ingredients in crop protection. nih.govresearchgate.net
Applications in Pharmaceutical Lead Compound Synthesis
The introduction of fluorine is a critical strategy in modern drug discovery, and heterocyclic scaffolds like pyridine are ubiquitous in medicinal chemistry. ossila.comnih.gov Fluorinated nicotinic acid derivatives are recognized as important building blocks for active pharmaceutical ingredients (APIs). ossila.com
Research into the biological activity of related structures highlights the potential of this chemical class. For example, a series of compounds based on a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been developed and studied as promising dual inhibitors of HIV-1 Reverse Transcriptase, demonstrating activity against viral replication. mdpi.com Furthermore, 6-(Trifluoromethyl)nicotinic acid is considered a key intermediate for many fluorine-containing drugs. chemicalbook.com Other fluorinated nicotinic acid derivatives have been used to synthesize analogues of epibatidine (B1211577) for studying nicotinic acetylcholine (B1216132) receptors. nih.gov
While these examples utilize the trifluoromethyl analogue, they underscore the value of the 2-chloro-6-(fluoroalkyl)nicotinic acid skeleton as a pharmacophore. The subject compound, this compound, offers a distinct variation of this scaffold for use in medicinal chemistry to create novel compounds with potentially unique biological activities. ossila.com
Scaffold for the Development of Enzyme Inhibitors
The nicotinic acid framework is a well-established platform in the design of enzyme inhibitors. tandfonline.comacs.org The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's interaction with the active site of an enzyme, leading to the development of potent and selective inhibitors. tandfonline.com While direct studies on this compound as an enzyme inhibitor are not extensively documented in publicly available research, the broader class of pyridine carboxylic acid isomers, including nicotinic acid, has been the subject of intensive investigation for this purpose. tandfonline.com
Pharmaceutical research has demonstrated that derivatives of nicotinic acid can be effective inhibitors of various enzymes. For instance, novel nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes. acs.org In one study, modifications at the 6-position of the pyridine ring with (thio)ether functionalities led to compounds with micromolar inhibition constants against α-amylase. acs.org Specifically, certain derivatives demonstrated superior enzyme inactivation levels compared to the control compound, acarbose. acs.org
The following table summarizes the inhibitory activity of selected nicotinic acid derivatives against α-amylase and α-glucosidase.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Mechanism |
| Derivative 8 | α-amylase | 20.5 | Noncompetitive |
| Derivative 44 | α-amylase | 58.1 | Noncompetitive |
| Derivative 35 | α-glucosidase | 32.9 | Noncompetitive |
| Derivative 39 | α-glucosidase | 26.4 | Noncompetitive |
| Acarbose (Control) | α-amylase/α-glucosidase | - | Competitive |
Data sourced from studies on nicotinic acid derivatives. acs.org
The noncompetitive inhibition mechanism observed for these nicotinic acid derivatives is noteworthy, as it suggests that they bind to a site on the enzyme distinct from the substrate-binding site, offering potential advantages in regulating enzyme function. acs.org The structural features of this compound, with its electron-withdrawing groups, provide a unique chemical space for the design of new enzyme inhibitors that could potentially exhibit novel binding modes and improved inhibitory profiles. The chloro and difluoromethyl groups can influence the electronic properties and conformation of the molecule, which are critical factors in its interaction with biological targets.
Scaffolds for Receptor Modulators
The utility of this compound as a scaffold is more concretely established in the development of receptor modulators, particularly antagonists for the Nav1.7 sodium channel. This voltage-gated sodium channel is a key player in the signaling of pain, and its antagonists are of significant interest for the development of new analgesics.
Patents have detailed the use of this compound as a crucial intermediate in the synthesis of substituted pyrazole (B372694) and pyrimidine (B1678525) compounds that act as Nav1.7 antagonists. These compounds are being investigated for the treatment of a variety of pain conditions, including acute, chronic, inflammatory, and neuropathic pain.
The synthesis of these potential pain therapeutics involves the chemical modification of the this compound core. The following table outlines the role of this compound as an intermediate in the preparation of a Nav1.7 antagonist.
| Intermediate | Reagents | Product | Application |
| Methyl 6-(difluoromethyl)nicotinate | 1,3-dichloro-5,5-dimethylhydantoin, Sulfuric Acid | Methyl 2-chloro-6-(difluoromethyl)nicotinate | Intermediate Synthesis |
| Methyl 2-chloro-6-(difluoromethyl)nicotinate | Sodium hydroxide, Methanol/Water | This compound | Key Scaffold |
| This compound | Further synthetic steps | Substituted pyrazole/pyrimidine Nav1.7 antagonists | Receptor Modulator |
The nicotinic acid scaffold has long been recognized for its role in the development of compounds that interact with various receptors, most notably the nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov The development of agonists, antagonists, and allosteric modulators for nAChRs is an active area of research for conditions such as cognitive impairment, pain, and depression. nih.gov While the direct application of this compound to nAChR modulation is not specified, its successful use as a scaffold for Nav1.7 antagonists highlights the versatility of the nicotinic acid core in designing molecules that can selectively interact with specific receptor subtypes.
Structure Activity Relationship Sar Studies and Pharmacophore Analysis
Impact of Halogen and Fluorinated Alkyl Substituents on Biological Activity Profiles
The presence of a chlorine atom at the 2-position of the nicotinic acid scaffold is a common feature in molecules with herbicidal activity. Studies on related N-(arylmethoxy)-2-chloronicotinamides have demonstrated that this substituent is important for their phytotoxic effects. nih.govusda.gov For instance, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed significant herbicidal activity against duckweed. nih.govusda.gov While direct studies on 2-Chloro-6-(difluoromethyl)nicotinic acid are limited, the established role of the 2-chloro substituent in other herbicidal nicotinamides suggests its importance for this class of activity.
The difluoromethyl (CF2H) group at the 6-position is another key modulator of biological activity. Fluorinated groups, in general, can alter a molecule's lipophilicity, metabolic stability, and binding affinity. acs.org The CF2H group, in particular, is recognized for its unique properties, including its ability to act as a bioisostere of alcohol, thiol, and amine moieties due to its acidic proton, which can participate in hydrogen bonding with target enzymes. nih.gov In the context of picolinic acid herbicides, which share a similar pyridine (B92270) carboxylic acid core, the introduction of a difluoromethyl group on a pyrazolyl substituent has been shown to be a viable strategy in the design of new herbicidal molecules. mdpi.com
When compared to the more common trifluoromethyl (CF3) group, the difluoromethyl group offers a different electronic and steric profile. While the trifluoromethyl group is highly electron-withdrawing and increases lipophilicity, the difluoromethyl group is also electron-withdrawing but to a lesser extent and possesses a hydrogen atom capable of forming hydrogen bonds. nih.gov This difference can lead to distinct interactions with biological targets. For example, in a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives designed as HIV-1 RT inhibitors, the trifluoromethyl group was a key component of the central core. mdpi.com Replacing this with a difluoromethyl group would likely alter the inhibitory activity, though specific data on this substitution for this particular scaffold is not available.
Influence of Pyridine Core Modifications on Molecular Interactions
Modifications to the central pyridine core of this compound can have a profound impact on its molecular interactions and biological activity. These modifications can include altering the position of substituents, introducing new functional groups, or changing the nature of the carboxylic acid moiety.
The pyridine nitrogen itself is a key pharmacophoric feature, often involved in hydrogen bonding with target receptors. nih.gov In nicotinic acetylcholine (B1216132) receptors, for example, the pyridine nitrogen of nicotine (B1678760) forms a crucial hydrogen bond in the binding pocket. nih.gov For this compound, this nitrogen atom is likely a primary point of interaction with its biological target.
Alterations at other positions of the pyridine ring can also significantly affect activity. For instance, in a study of fungicidal N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the presence of chloro substituents at both the 5- and 6-positions of the pyridine ring resulted in the highest fungicidal activity. mdpi.com This highlights the sensitivity of the biological activity to the substitution pattern on the pyridine core.
The carboxylic acid group at the 3-position is another critical element for molecular interactions, often involved in forming salt bridges or hydrogen bonds with amino acid residues in a binding site. Conversion of the carboxylic acid to an ester or an amide can dramatically alter the compound's properties and biological activity. In the case of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, both ester and amide analogs were synthesized and evaluated as HIV-1 RT inhibitors, with the amide derivatives generally showing slightly more potent activity. mdpi.com This suggests that for this particular scaffold, an amide linkage provides more favorable interactions with the target enzyme. These findings indicate that similar modifications to the carboxylic acid of this compound could be a fruitful avenue for modulating its biological activity.
Computational Approaches to SAR and Pharmacophore Elucidation (e.g., Molecular Docking)
Molecular docking simulations can predict the binding pose of a ligand within the active site of a target protein, allowing for the identification of key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For nicotinic acid derivatives, docking studies have been employed to understand their antibacterial activity. mdpi.com
The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For nicotinic agonists, a long-standing pharmacophore model includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov For this compound, a likely pharmacophore would include:
The pyridine nitrogen as a hydrogen bond acceptor.
The carboxylic acid as a hydrogen bond donor and acceptor, or as a negatively charged group for electrostatic interactions.
The difluoromethyl group, with its potential for hydrogen bonding, could add a specific and important interaction point to the pharmacophore model. nih.gov Computational analysis of this compound suggests a topological polar surface area (TPSA) of 50.19 Ų and a LogP of 2.3708, which are important parameters for predicting its absorption and distribution properties. chemscene.com
Rational Design Principles for Targeted Biological Actions
The SAR insights gained from studies of this compound and its analogs can be used to establish rational design principles for developing new molecules with targeted biological actions.
One key principle is the strategic use of halogen and fluorinated alkyl substituents to fine-tune the electronic and steric properties of the molecule. For example, if increased lipophilicity and metabolic stability are desired, one might consider replacing the difluoromethyl group with a trifluoromethyl group. Conversely, if a hydrogen bond donating capability is found to be crucial for activity, the difluoromethyl group would be the preferred choice. The position and nature of halogen substituents on the pyridine ring can also be varied to optimize activity, as seen in the development of fungicidal nicotinamides. mdpi.com
Another important design principle involves the modification of the carboxylic acid group. As demonstrated with the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold, converting the acid to various amides or esters can lead to derivatives with improved potency and selectivity. mdpi.com This approach allows for the exploration of a wider chemical space and the potential to engage in different interactions within the target's binding site.
Furthermore, the pyridine core itself can be used as a scaffold for building more complex molecules. By attaching different functional groups at various positions, it is possible to design compounds that target specific biological pathways. For instance, in the design of HIV-1 RT inhibitors, an arylamino moiety was introduced at the 2-position of the nicotinic acid core, leading to potent dual inhibitors. mdpi.com
By combining these rational design principles with computational modeling and experimental validation, it is possible to systematically optimize the structure of this compound to develop new and improved therapeutic agents or agrochemicals.
Future Research Directions and Emerging Challenges
Development of More Efficient and Environmentally Sustainable Synthetic Methodologies
The industrial viability and broader application of 2-Chloro-6-(difluoromethyl)nicotinic acid and its derivatives are contingent upon the development of efficient and green synthetic routes. Traditional methods for producing nicotinic acid derivatives often involve harsh conditions, stoichiometric reagents, and environmentally persistent waste streams. frontiersin.orgchimia.ch Future research must prioritize sustainability.
Key areas for development include:
Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems is paramount. This includes exploring gas-phase catalytic oxidation of corresponding picoline precursors, which can offer high yields and reduce waste. researchgate.net The use of novel, recyclable catalysts, such as pyridine-2-carboxylic acid itself in certain multicomponent reactions, showcases a move towards greener chemistry. nih.govrsc.org
Biocatalysis and Enzymatic Synthesis: Leveraging enzymes and whole-cell systems for the synthesis of nicotinic acid precursors offers significant advantages in terms of mild reaction conditions, high selectivity, and reduced environmental impact. frontiersin.orgnih.gov Metabolic engineering of microorganisms could provide sustainable pathways from biomass-derived feedstocks to key pyridine (B92270) intermediates. acsgcipr.org
Flow Chemistry and Process Intensification: Continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes. Integrating flow chemistry with automated systems could streamline the synthesis of this compound analogs.
Microwave-Assisted Synthesis: As a recognized green chemistry tool, microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives, offering a more energy-efficient alternative to conventional heating. nih.gov
The primary challenge lies in developing catalysts and biocatalysts that are not only efficient and selective for the specific transformations required but are also robust and cost-effective for industrial application.
Exploration of Undiscovered Reactivity Profiles and Novel Transformation Pathways
The reactivity of this compound is not yet fully explored. The pyridine ring, substituted with both a halogen and a difluoromethyl group, presents a unique electronic landscape. Future research should focus on leveraging modern synthetic methods to uncover novel transformations.
Potential avenues for exploration include:
Photocatalysis: Visible-light-driven photocatalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions. acs.orgchemeurope.com This methodology could enable novel C-H functionalizations at positions 4 and 5 of the pyridine ring or facilitate cross-coupling reactions, creating analogs that are otherwise difficult to access. recercat.catacs.org
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modifying the pyridine core, bypassing the need for pre-functionalized substrates. nih.gov Exploring conditions for selective C-H activation would open up new pathways for creating a diverse range of derivatives.
Cross-Coupling Reactions: The chloro substituent at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While standard, exploring its reactivity in complex molecular settings and developing more robust catalyst systems remains a valuable pursuit.
Reactivity of the Difluoromethyl Group: The -CHF2 group, while generally stable, can participate in specific chemical transformations. Investigating its potential for derivatization or its influence on the reactivity of the adjacent pyridine nitrogen and C-H bonds is an area of interest.
A significant challenge will be achieving site-selectivity in these transformations, given the multiple potentially reactive sites on the molecule. wikipedia.org
Advanced Computational Modeling for Predictive Design and Lead Optimization
Computational chemistry is a transformative tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby accelerating the design and discovery process. alliedacademies.orgeurofinsdiscovery.com For this compound, computational modeling can provide profound insights.
Future research directions in this area are:
Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure, predict the most reactive sites for electrophilic and nucleophilic attack, and elucidate reaction mechanisms. dlsu.edu.ph This can guide the design of experiments for exploring the novel transformation pathways mentioned above.
Property Prediction and QSAR: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the biological activity or physical properties of novel analogs. patsnap.com By calculating molecular descriptors for virtual libraries of derivatives, researchers can prioritize the synthesis of compounds with the highest probability of success. malvernpanalytical.com
De Novo Drug Design: Advanced algorithms can generate entirely new molecular structures tailored to fit a specific biological target, using the this compound scaffold as a starting point. nih.gov
Fluorine Effects: Computational studies are crucial for understanding the subtle effects of the difluoromethyl group on properties like pKa, lipophilicity, metabolic stability, and binding conformations, which are critical for applications in medicinal chemistry and materials science. numberanalytics.comchim.itemerginginvestigators.org
The main challenge is the accuracy of the predictive models, which depends heavily on the quality of the input data and the sophistication of the algorithms used. nih.gov Balancing computational cost with predictive power is also a key consideration.
Integration of High-Throughput Synthesis and Screening for Analog Generation and Discovery
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis (HTS) and screening techniques are indispensable. These technologies enable the rapid creation and evaluation of large libraries of related compounds. nih.gov
Future integration strategies should include:
Parallel and Automated Synthesis: Implementing automated synthesis platforms can dramatically increase the rate of analog production. acs.org Using the chloro and carboxylic acid functionalities as anchor points, diverse building blocks can be introduced in a parallel format to generate extensive libraries.
Library Design: The design of these libraries is crucial. They should be structured to maximize structural diversity and cover a wide range of physicochemical properties, providing rich data for structure-activity relationship studies.
Miniaturization and Screening: Miniaturizing reactions and integrating synthesis with high-throughput screening assays allows for the rapid identification of "hits" with desired biological or material properties.
Data-Driven Discovery: The large datasets generated from high-throughput synthesis and screening are ideal for training machine learning models, creating a feedback loop where experimental results refine predictive models for the next round of library design. youtube.com
The primary challenges are logistical, involving the management of large numbers of reagents and products, and analytical, requiring rapid and reliable methods for purification and characterization of library members. rsc.org
Investigation of Material Science Applications and Corrosion Inhibition Potentials
The unique combination of a pyridine ring, a carboxylic acid group, and fluorine atoms suggests potential applications for this compound and its derivatives beyond the biological realm, particularly in material science and corrosion inhibition.
Fluorinated Polymers: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. researchgate.netnih.gov The subject compound could serve as a monomer or an additive to create novel fluorinated materials for specialized coatings, membranes, or electronic applications. researchdive.comman.ac.uk
Organic Electronics: Pyridine-containing molecules are utilized in organic semiconductor materials due to their electron-transporting properties. google.com The electron-withdrawing nature of the chloro and difluoromethyl groups could modulate the electronic properties of derived materials, making them candidates for use in organic light-emitting devices (OLEDs) or organic field-effect transistors. rsc.org
Mechanism of Action: Pyridine derivatives, especially those containing heteroatoms (N, O) and π-systems, are effective corrosion inhibitors for various metals in acidic media. researchgate.net They function by adsorbing onto the metal surface, forming a protective barrier. The carboxylic acid group can chelate with metal ions, while the pyridine nitrogen and halogen atoms can also participate in the adsorption process.
Quantum Chemical Studies: Computational studies, particularly DFT, are powerful tools for understanding the mechanism of corrosion inhibition. scirp.orgacs.org Calculations of parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and charge distribution can predict the inhibition efficiency of a molecule. oup.com Recent studies on pyridine carboxylic acid isomers have shown that molecular structure directly impacts adsorption affinity and inhibition performance on metal surfaces. researchgate.netscispace.com
Enhanced Performance: The presence of the difluoromethyl group could enhance the adsorption and protective properties of the molecule on a metal surface due to its electronic effects and potential for hydrophobic interactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2-Chloro-6-(difluoromethyl)nicotinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential halogenation and fluoromethylation of the pyridine ring. Chlorination can be achieved using thionyl chloride (SOCl₂) under inert conditions to prevent side reactions. Difluoromethylation may employ reagents like difluoromethyl triflate in the presence of palladium catalysts. Key parameters include temperature control (60–80°C for chlorination) and anhydrous solvents to minimize hydrolysis. Reaction progress should be monitored via TLC or HPLC. Yield optimization requires careful stoichiometry and exclusion of moisture .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., Cl at C2, difluoromethyl at C6) and confirms aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₇H₅ClF₂NO₂) and detects isotopic patterns from chlorine and fluorine.
- Infrared (IR) Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1000–1200 cm⁻¹).
Cross-referencing with PubChem or NIST data ensures accuracy .
Q. How does the difluoromethyl group affect the compound’s acidity and solubility compared to non-fluorinated analogs?
- Methodological Answer : The difluoromethyl group (-CF₂H) increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (predicted ~2.5–3.0 vs. ~4.7 for non-fluorinated nicotinic acid). Solubility in polar solvents (e.g., DMSO, methanol) is enhanced due to increased polarity. Quantitative analysis involves potentiometric titration for pKa determination and HPLC solubility profiling in buffer systems (pH 1–7) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : The chlorine atom at C2 and difluoromethyl group at C6 direct electrophiles to the C4 position via meta-directing effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to predict reactivity. Experimental validation involves nitration (HNO₃/H₂SO₄) or sulfonation, followed by NMR/MS analysis of product distribution .
Q. How can researchers resolve contradictions in reported enzyme inhibition data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurities. Standardize protocols by:
- Purifying derivatives via recrystallization or preparative HPLC (>98% purity).
- Using isothermal titration calorimetry (ITC) to measure binding constants under controlled buffer systems.
- Validating results across multiple enzyme isoforms (e.g., nAChR subtypes) to account for selectivity variations .
Q. What computational strategies predict the binding mode of this compound to nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with nAChR crystal structures (PDB: 2QC1) to simulate ligand-receptor interactions.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds between the carboxylic acid and receptor residues (e.g., α4β2 subunit).
- Free Energy Perturbation (FEP) : Compare binding affinities with trifluoromethyl analogs to quantify substituent effects .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of fluorinated substituents in this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with -CF₃, -CF₂H, and -CHF₂ groups at C6.
- Biological Assays : Test inhibition of acetylcholinesterase (Ellman’s method) and nAChR (patch-clamp electrophysiology).
- Data Analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values. Include control compounds to isolate electronic vs. steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
